molecular formula C7H13N3OS B13152868 5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13152868
M. Wt: 187.27 g/mol
InChI Key: YFEOXSDKKCGJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation with 2-methoxypropan-2-yl halides. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization and alkylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability. These interactions contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxypropan-2-yl group in 5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased lipophilicity and stability under acidic conditions. These characteristics make it a valuable compound for various applications in research and industry .

Biological Activity

5-(2-Methoxypropan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known to exhibit a range of pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a triazole ring with a thiol group and a methoxypropan-2-yl substituent. The synthesis typically involves the reaction of appropriate precursors under controlled conditions. For instance, derivatives of triazoles can be synthesized through nucleophilic substitution or condensation reactions involving thiols and hydrazones.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research has shown that this compound exhibits significant antifungal activity against various fungal strains. A study indicated that similar triazole derivatives demonstrated effective inhibition of fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

Antibacterial Activity

In addition to antifungal properties, this compound also displays antibacterial activity. Studies have reported that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial proliferation .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. One study highlighted that certain derivatives exhibited selective cytotoxicity towards melanoma and breast cancer cell lines while sparing normal cells . The mechanism often involves the induction of apoptosis and the disruption of cancer cell metabolism.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Antifungal Mechanism : Inhibition of enzymes involved in ergosterol synthesis.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways or inhibition of key signaling pathways involved in cell proliferation.

Study 1: Antifungal Efficacy

A study published in Molecules assessed the antifungal efficacy of various triazole derivatives against common fungal pathogens. The results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) in the low micromolar range against Candida albicans and Aspergillus species .

Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of triazole derivatives found that this compound displayed significant activity against melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231). The study utilized MTT assays to quantify cell viability post-treatment and observed a dose-dependent response .

Data Summary Table

Biological ActivityTest Organisms/Cell LinesObserved EffectsReference
AntifungalCandida albicansSignificant inhibition at low MICs
AntibacterialStaphylococcus aureusGrowth inhibition observed
AnticancerIGR39 (melanoma)Dose-dependent cytotoxicity
MDA-MB-231 (breast cancer)Selective cytotoxicity noted

Properties

Molecular Formula

C7H13N3OS

Molecular Weight

187.27 g/mol

IUPAC Name

3-(2-methoxypropan-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H13N3OS/c1-7(2,11-4)5-8-9-6(12)10(5)3/h1-4H3,(H,9,12)

InChI Key

YFEOXSDKKCGJLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NNC(=S)N1C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.